molecular formula C21H24BrN3O2S B2701694 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide CAS No. 864976-25-0

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide

Cat. No.: B2701694
CAS No.: 864976-25-0
M. Wt: 462.41
InChI Key: XTYYVXDWEWPZTP-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide” is a benzothiazole derivative characterized by:

  • A benzo[d]thiazole core with a bromine substituent at position 4.
  • A 2-methoxyethyl group at position 3 of the thiazole ring, contributing steric bulk and influencing solubility.
  • A Z-configuration at the imine bond (C=N), critical for molecular geometry and interactions .

This structure is analogous to pharmacologically active thiazole derivatives, which are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S/c1-4-24(5-2)17-9-6-15(7-10-17)20(26)23-21-25(12-13-27-3)18-11-8-16(22)14-19(18)28-21/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYYVXDWEWPZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound's unique structure, featuring a brominated benzo[d]thiazole moiety and a diethylamino group, positions it as a potential candidate for various therapeutic applications, particularly in medicinal chemistry targeting cancer and microbial infections.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈BrN₃O, with a molecular weight of approximately 421.31 g/mol. The compound's structure is characterized by:

  • A bromine atom at position 6 of the benzothiazole ring.
  • A methoxyethyl group at position 3.
  • A diethylamino substituent on the benzamide portion.

This combination of substituents contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of anticancer and antimicrobial properties. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activity, which are critical mechanisms in disease pathways.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown efficacy against:

  • Breast cancer cells (MCF-7, MDA-MB-231)
  • Lung cancer cells (A549)
  • Colorectal cancer cells (HCT-116)

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells, suggesting a favorable therapeutic index for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been documented. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MICs) for these compounds indicate their effectiveness in inhibiting bacterial growth. Notably, some derivatives have shown selective action against Gram-positive bacteria, which may be leveraged in developing new antibiotics .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Key findings include:

  • The presence of electron-donating groups (e.g., methoxy or dimethylamino groups) enhances antibacterial activity.
  • The bromine substituent at position 6 appears to play a significant role in increasing cytotoxicity against cancer cells.

A detailed SAR analysis suggests that modifications to the substituents can lead to improved potency and selectivity against specific biological targets .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : In vitro assays on various cancer cell lines revealed that certain benzothiazole derivatives led to significant cell death, with IC50 values indicating potent anticancer effects. For example, one study reported an IC50 value of 15 µM for a related compound against MDA-MB-231 cells .
  • Antimicrobial Screening : A comprehensive screening of benzothiazole derivatives showed that several compounds exhibited MIC values below 100 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex molecular structure characterized by the presence of a bromine atom at position six of the benzothiazole ring, a methoxyethyl substituent, and a diethylamino group. The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthesis pathways may include:

  • Formation of the Benzothiazole Core : This often involves cyclization reactions between appropriate precursors.
  • Substitution Reactions : Introducing the methoxyethyl and diethylamino groups through nucleophilic substitutions.
  • Final Coupling : The final product is obtained through coupling reactions that link the various functional groups together.

Anticancer Potential

Preliminary studies suggest that (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide exhibits significant anticancer properties. Its structural characteristics may enhance its interaction with biological targets involved in cancer pathways:

  • Mechanism of Action : Interaction studies have indicated that this compound may inhibit specific enzymes or modulate receptor activity associated with cancer cell proliferation.
  • In Vitro Studies : Various assays, such as the Sulforhodamine B (SRB) assay, have been employed to evaluate its cytotoxic effects against cancer cell lines, showing promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .

Antimicrobial Activity

The compound also displays potential antimicrobial properties, making it relevant in the fight against drug-resistant pathogens:

  • Antimicrobial Testing : In vitro evaluations have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The compound's effectiveness is often assessed using methods like the turbidimetric method to determine minimum inhibitory concentrations (MICs) .
  • Molecular Docking Studies : These studies provide insights into how the compound binds to bacterial enzymes or receptors, suggesting mechanisms for its antimicrobial effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 6; methoxyethyl group; diethylaminoAnticancer, antimicrobial
(E)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imineDifferent nitrogen substitutionAltered reactivity
N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylideneNo bromine substituentVaries in biological activity

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that derivatives of benzothiazole compounds exhibit varying degrees of anticancer activity, with some showing significant inhibition against specific cancer cell lines . The unique substituents in our compound may enhance its efficacy compared to simpler analogs.
  • Antimicrobial Efficacy : Research has focused on synthesizing new derivatives based on benzothiazole frameworks to combat microbial resistance. The findings indicate that modifications can lead to compounds with improved antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and bioactivity:

Compound Name / ID Core Structure Key Substituents Biological/Physicochemical Properties Reference
Target Compound Benzo[d]thiazole - 6-Br
- 3-(2-Methoxyethyl)
- 4-(Diethylamino)benzamide
High lipophilicity (diethylamino group); potential for π-π stacking (benzamide)
N-(6-Bromo-3-ethylbenzo[d]thiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Benzo[d]thiazole - 6-Br
- 3-Ethyl
- 4-(Dimethylsulfamoyl)benzamide
Enhanced solubility (sulfamoyl group); possible sulfonamide-mediated enzyme inhibition ECHEMI (2022)
Thiazole-Quinolinium Derivatives (4c1, 4c2, etc.) Quinolinium-thiazole hybrids - Morpholinopropyl/pyrrolidinyl chains
- Styryl/indole-vinyl groups
Antibacterial activity (e.g., against S. aureus); fluorescence for imaging applications Antibacterial Activity Study (2023)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazole - 3-(2-Methoxyphenyl)
- 4-Methylbenzamide
Stabilized by intramolecular hydrogen bonding; crystallographic data (R = 0.038) Saeed et al. (2007)

Key Comparative Insights

Substituent Effects on Solubility and Bioactivity: The diethylamino group in the target compound increases lipophilicity compared to the dimethylsulfamoyl group in , which may reduce solubility but enhance membrane permeability. The 2-methoxyethyl chain (target) vs.

Bromine Reactivity :

  • The 6-bromo substituent in the target and is susceptible to nucleophilic substitution (e.g., with amines), a trait exploited in synthetic modifications .

Biological Activity Trends: Thiazole-quinolinium hybrids () exhibit antibacterial activity linked to their cationic quinolinium moiety and extended π-systems. The target compound’s benzamide group may confer distinct binding modes. Sulfonamide-containing analogues () are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the diethylamino group in the target may favor interactions with hydrophobic enzyme pockets.

Crystallographic and Stability Data :

  • The dihydrothiazole derivative () demonstrates planar geometry stabilized by hydrogen bonding, suggesting that the target compound’s Z-configuration may similarly influence packing and stability.

Q & A

Q. What are common synthetic routes for preparing (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Thiazole Formation : Condensation of 6-bromo-substituted benzothiazole precursors with 2-methoxyethylamine under reflux in ethanol/water mixtures (e.g., using CuI catalysis for azide-alkyne cycloadditions) .

Amide Coupling : Reaction of the thiazole intermediate with 4-(diethylamino)benzoyl chloride in pyridine or DMF, followed by purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Z-Isomer Control : Stereoselective synthesis is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the thermodynamically stable Z-configuration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign chemical shifts to confirm regiochemistry (e.g., diethylamino protons at δ ~3.3–3.5 ppm; methoxyethyl protons at δ ~3.2–4.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z ~504.2) and isotopic patterns for bromine .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Q. How do DFT methods contribute to understanding its electronic structure and stability?

Methodological Answer:

  • Basis Set Selection : Use hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets to model conjugation between the benzothiazole and diethylamino groups .
  • Isomer Stability : Compare Gibbs free energy between Z/E isomers to confirm the dominance of the Z-configuration in solution .
  • Reactivity Prediction : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify sites for electrophilic/nucleophilic attacks .

Advanced Research Questions

Q. How can low yields in the final amide coupling step be addressed?

Methodological Answer:

  • Catalyst Optimization : Replace traditional coupling agents (e.g., DCC) with HATU or EDCI/HOBt for higher efficiency in polar aprotic solvents (DMF/DMA) .
  • Solvent Screening : Test dichloromethane vs. THF to balance solubility and reactivity .
  • Byproduct Analysis : Use LC-MS to detect hydrolysis byproducts (e.g., free carboxylic acids) and adjust reaction pH to minimize decomposition .

Q. How to resolve contradictions in NMR data for structurally similar analogs?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d6 to resolve overlapping aromatic proton signals .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .

Q. What strategies optimize regioselectivity in thiazole ring functionalization?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., bromine) to guide C-H activation at the 6-position .
  • Metal Catalysis : Use Pd(0) for Suzuki-Miyaura coupling at the brominated site while preserving the methoxyethyl group .
  • Solvent Effects : Polar solvents (e.g., DMF) enhance electrophilic substitution at the electron-rich thiazole nitrogen .

Q. How to design a mechanistic study for its anticancer activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Apoptosis Markers : Quantify caspase-3/7 activation in treated cancer cell lines (e.g., MCF-7) via luminescence .
  • In Silico Docking : Model interactions with β-tubulin or DNA using AutoDock Vina, guided by DFT-optimized geometries .

Q. How to correlate substituent effects with bioactivity using SAR studies?

Methodological Answer:

  • Substituent Library : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 4-diethylamino position .
  • Biological Screening : Compare IC50 values in cytotoxicity assays (Table 1).
  • QSAR Modeling : Use MLR analysis to link logP, polar surface area, and activity .

Q. Table 1. Example SAR Data for Analogs

Substituent (R)LogPIC50 (μM, MCF-7)
-Br3.20.45
-OCH32.81.20
-CF33.50.28

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.